Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide
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Overview
Description
Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide is a complex organic compound that combines magnesium, fluorine, bromine, and a benzene ring with a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with electrophiles. The preparation may involve the following steps:
Formation of the Benzene Derivative: The initial step involves the synthesis of 1,4-difluoro-2-(phenoxymethyl)benzene through a series of reactions, including halogenation and etherification.
Grignard Reaction: The next step involves the formation of a Grignard reagent by reacting magnesium with the benzene derivative in the presence of anhydrous ether.
Bromination: Finally, the compound is brominated to introduce the bromide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process typically requires specialized equipment to handle reactive intermediates and maintain anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide group.
Oxidation and Reduction: The benzene ring and phenoxymethyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a precursor for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. The presence of the bromide group allows it to participate in substitution reactions, while the benzene ring and phenoxymethyl group can undergo various transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2-(phenoxymethyl)benzene: Lacks the magnesium and bromide groups but shares the core benzene structure.
Magnesium;1,4-difluorobenzene;bromide: Similar structure but without the phenoxymethyl group.
Magnesium;1,4-difluoro-2-(methoxymethyl)benzene;bromide: Similar structure with a methoxymethyl group instead of phenoxymethyl.
Uniqueness
Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide is unique due to the combination of magnesium, fluorine, bromine, and the phenoxymethyl group. This unique combination imparts specific chemical properties that make it valuable for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C13H9BrF2MgO |
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Molecular Weight |
323.42 g/mol |
IUPAC Name |
magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H9F2O.BrH.Mg/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
ISTWTHWAYJDVOM-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)OCC2=C(C=CC(=C2)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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